Momordin Ic
Overview
Description
Momordin Ic is a natural triterpenoid saponin found in various plants, particularly in the fruit of Kochia scoparia (L.) Schrad. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Momordin Ic typically involves the extraction from natural sources. One common method includes crushing the fruit of Kochia scoparia, followed by enzymatic hydrolysis and ethanol extraction . The process can be summarized as follows:
Crushing and Enzymatic Hydrolysis: The fruit is crushed and subjected to enzymatic hydrolysis to break down complex molecules.
Ethanol Extraction: The hydrolyzed product is then extracted using ethanol to isolate this compound.
Purification: The extract is purified through various chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of bio-enzymes and ethanol extraction is optimized for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
Momordin Ic undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced triterpenoid forms .
Scientific Research Applications
Momordin Ic has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, psoriasis, and viral infections .
Industry: Utilized in the development of natural health products and cosmetics.
Mechanism of Action
Momordin Ic exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Momordin Ic is compared with other triterpenoid saponins like oleanolic acid and calenduloside E. While all these compounds exhibit bioactive properties, this compound is unique in its potent anti-inflammatory and anti-cancer activities . Similar compounds include:
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory properties.
Calenduloside E: Exhibits cytotoxic activity against various cancer cell lines.
This compound stands out due to its multi-faceted biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBGIDROCYPOE-WEAQAMGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914234 | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96990-18-0, 195971-47-2 | |
Record name | Momordin Ic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scoparianoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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